molecular formula C13H7Cl2NO2 B14462400 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile CAS No. 68534-32-7

4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile

Cat. No.: B14462400
CAS No.: 68534-32-7
M. Wt: 280.10 g/mol
InChI Key: REYZKTYSGRBXET-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile is an organic compound known for its applications in various scientific fields This compound is characterized by the presence of two chlorine atoms, a phenoxy group, a hydroxy group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-hydroxybenzonitrile. The process begins with the preparation of 2,4-dichlorophenol, which is then reacted with 2-hydroxybenzonitrile under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms, usually under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenoxy compounds.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of herbicides and other agrochemicals due to its ability to interact with plant growth regulators.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventual death of the plant. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    Mecoprop: A phenoxy herbicide with a similar mode of action.

Uniqueness

4-(2,4-Dichlorophenoxy)-2-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a benzonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

68534-32-7

Molecular Formula

C13H7Cl2NO2

Molecular Weight

280.10 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-2-hydroxybenzonitrile

InChI

InChI=1S/C13H7Cl2NO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-16)12(17)6-10/h1-6,17H

InChI Key

REYZKTYSGRBXET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)O)C#N

Origin of Product

United States

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